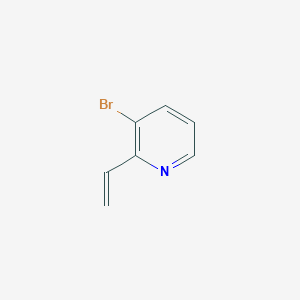

3-Bromo-2-vinylpyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Materials Science

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental components in a vast array of applications. numberanalytics.com In organic chemistry, the pyridine nucleus is a key structural motif found in numerous biologically active compounds, including many pharmaceuticals. numberanalytics.comnih.gov Its unique electronic properties and versatility in chemical reactions make it a crucial scaffold for the synthesis of drugs such as antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.com

Beyond the pharmaceutical industry, pyridine derivatives are integral to the agrochemical sector, where they are utilized as insecticides, herbicides, and fungicides. numberanalytics.com In the realm of materials science, these compounds are employed in the creation of functional materials like conducting polymers and luminescent substances. numberanalytics.comnih.gov The ability of the pyridine ring to participate in various chemical transformations allows for the straightforward introduction of different functional groups, influencing properties such as solubility and facilitating the development of novel materials. nih.gov

Strategic Importance of Halogen and Vinyl Functional Groups in Molecular Design

The strategic incorporation of halogen and vinyl functional groups into molecular structures is a key tactic in modern chemical synthesis and materials science. Halogen atoms, such as bromine, are highly significant in organic synthesis, acting as versatile handles for a variety of chemical transformations. biotechacademy.dkbritannica.com They can serve as leaving groups in nucleophilic substitution reactions and are crucial for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. biotechacademy.dk The presence of a halogen can also influence the electronic properties of a molecule and can be involved in halogen bonding, a noncovalent interaction that is increasingly being exploited in crystal engineering and the design of supramolecular architectures. acs.orgresearchgate.net

The vinyl group (-CH=CH2) is another functional group of immense importance. bartleby.com Its double bond is a site of high reactivity, readily participating in addition reactions and polymerizations. bartleby.com This reactivity is harnessed in the production of a wide range of polymers with diverse properties. For instance, vinyl chloride is the monomer for polyvinyl chloride (PVC), a ubiquitous plastic. bartleby.com The vinyl group's electronic nature can be modulated by adjacent atoms, influencing its reactivity. bartleby.com In the context of drug discovery, vinyl groups can act as covalent warheads, forming irreversible bonds with target proteins, a strategy that has been successfully employed in the development of potent and selective inhibitors. nih.gov

Scope and Research Focus on 3-Bromo-2-vinylpyridine

This article focuses specifically on the chemical compound this compound. This molecule combines the key structural features discussed above: a pyridine ring, a bromine atom at the 3-position, and a vinyl group at the 2-position. This unique arrangement of functional groups makes this compound a subject of interest for both fundamental research and practical applications.

The research focus on this compound encompasses its synthesis, reactivity, and utilization as a monomer in polymer chemistry and as a building block in the synthesis of more complex organic molecules. The interplay between the bromo and vinyl substituents on the pyridine core dictates its chemical behavior and potential applications. For example, the bromine atom provides a site for cross-coupling reactions, while the vinyl group allows for polymerization or other modifications. The study of this compound contributes to the broader understanding of how the strategic placement of functional groups can be used to design and create molecules with desired properties for a range of applications, from materials science to medicinal chemistry.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-7-6(8)4-3-5-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCFMUXZWGZPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717773 | |

| Record name | 3-Bromo-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799246-56-3 | |

| Record name | 3-Bromo-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Vinylpyridine and Its Precursors

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov These reactions generally involve the coupling of an organic halide or triflate with an organometallic reagent. rsc.orgprinceton.edu

The Suzuki-Miyaura coupling reaction is a versatile method that involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nsmsi.irresearchgate.net For the synthesis of 3-bromo-2-vinylpyridine, this would entail the coupling of a 2,3-dihalopyridine with a vinylboronic acid or a vinylboronate ester. Alternatively, a 3-bromopyridine (B30812) derivative bearing a suitable leaving group at the 2-position could be coupled with a vinylboron reagent.

The general catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nsmsi.ir The use of vinylboronates, such as 2,4,6-trivinylcyclotriboroxane-pyridine complex, has been shown to be effective for the synthesis of functionalized styrene (B11656) derivatives from aryl halides. researchgate.net

Table 2: Suzuki-Miyaura Coupling for Vinylation

| Aryl Halide | Vinylating Agent | Catalyst | Base | Product | Reference |

|---|---|---|---|---|---|

| Aryl Halides | 2,4,6-Trivinylcyclotriboroxane-pyridine complex | Palladium Catalyst | - | Functionalized Styrenes | researchgate.net |

| 3-Bromopyridine | Triethoxy(vinyl)silane | Pd(OAc)₂ | Aqueous NaOH | (E)-1,2-diarylethene (after subsequent Heck arylation) | mdpi.com |

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. rsc.org This reaction provides a direct method for the vinylation of aryl halides using simple alkenes like ethylene. nih.gov

For the synthesis of this compound, a plausible route would be the Heck coupling of 2,3-dibromopyridine (B49186) with ethylene, although selectivity could be a challenge. A more controlled approach would involve the coupling of a 3-bromo-2-halopyridine with an olefin. The Heck reaction has been successfully applied in the synthesis of various complex molecules, including pharmaceuticals. rsc.org For example, a key step in the synthesis of the drug candidate Axitinib involves a Heck reaction between an iodinated indazole and 2-vinylpyridine (B74390). rsc.org

The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. rsc.org This is followed by migratory insertion of the olefin into the palladium-carbon bond and subsequent β-hydride elimination to release the vinylated product and a palladium-hydride species. rsc.org The base then regenerates the Pd(0) catalyst from the palladium-hydride intermediate. rsc.org

Table 3: Heck Coupling for Vinylation

| Aryl Halide | Olefin | Catalyst | Ligand | Base | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Acetamido-5-bromopyridine | Ethylene | Pd(OAc)₂ | P(o-tol)₃ / BINAP | Triethylamine | 2-Acetamido-5-vinylpyridine | acs.orgresearchgate.net |

| Aryl Chlorides | 2-Vinylpyridine | PdCl₂(PCy₃)₂ | - | - | trans-2-Styrylpyridines | researchgate.net |

| Aryl Bromides | Ethylene | - | - | - | Styrenes | nih.gov |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Stille Coupling and Other Organometallic Approaches

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the Stille reaction is a notable example used in the synthesis of vinylpyridines. wikipedia.org This reaction typically involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.org For the synthesis of this compound, a conceivable Stille coupling pathway would involve the reaction of a vinylstannane, such as vinyltributyltin, with a dihalopyridine like 2,3-dibromopyridine. The palladium catalyst, often Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, facilitates the coupling at the more reactive 2-position of the pyridine (B92270) ring. scielo.br The mechanism involves oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the vinylated product and regenerate the catalyst. wikipedia.org

Other organometallic approaches, such as the Suzuki reaction, which utilizes an organoboron reagent instead of an organotin compound, are also widely employed for creating C-C bonds. scielo.brsemanticscholar.org A Suzuki reaction could be adapted to synthesize 2-chloro-5-vinylpyridine (B115529) from 2-chloro-5-bromopyridine, which could then potentially be converted to this compound through subsequent steps. google.com The Negishi reaction, employing an organozinc reagent, offers another alternative with high reactivity and tolerance for various functional groups. scielo.br

These cross-coupling reactions are favored for their generally high yields and functional group tolerance. However, the toxicity of organotin reagents used in the Stille reaction is a significant drawback. wikipedia.org

Table 1: Comparison of Organometallic Coupling Reactions for Vinylpyridine Synthesis

| Reaction | Organometallic Reagent | Catalyst (Typical) | Key Advantages | Key Disadvantages |

| Stille Coupling | Organotin (e.g., vinyltributyltin) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Tolerant to many functional groups, stable reagents. wikipedia.org | Toxicity of tin compounds. wikipedia.org |

| Suzuki Coupling | Organoboron (e.g., vinylboronic acid) | Pd(OAc)₂, Pd(PPh₃)₄ | Low toxicity of boron reagents, stable reagents. scielo.brsemanticscholar.org | Base-sensitive substrates can be problematic. |

| Negishi Coupling | Organozinc (e.g., vinylzinc chloride) | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity, mild reaction conditions. scielo.br | Moisture and air-sensitive reagents. |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a direct method for converting carbonyl compounds into alkenes. The Wittig reaction, a widely recognized method, utilizes a phosphorus ylide (Wittig reagent) to react with an aldehyde or ketone. mnstate.edu To synthesize this compound, one could envision a Wittig reaction starting from 3-bromo-2-formylpyridine (B112598). The ylide, typically prepared from a phosphonium (B103445) salt like methyltriphenylphosphonium (B96628) bromide and a strong base, would react with the aldehyde to form the desired vinyl group. mnstate.eduacs.org

A closely related and often advantageous alternative is the Horner-Wadsworth-Emmons (HWE) reaction. alfa-chemistry.com This method employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide, allowing for reactions with a broader range of aldehydes and ketones under milder conditions. nrochemistry.comorgsyn.org A key benefit of the HWE reaction is that the byproduct, a water-soluble phosphate, is easily removed during workup, simplifying purification. alfa-chemistry.com The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. alfa-chemistry.comnrochemistry.com A synthetic route could involve the reaction of 3-bromo-2-formylpyridine with a phosphonate reagent like diethyl (lithiomethyl)phosphonate.

Table 2: Comparison of Olefination Reactions

| Reaction | Key Reagent | Carbonyl Substrate | Key Advantages | Key Disadvantages |

| Wittig Reaction | Phosphorus Ylide | Aldehyde or Ketone | Broad applicability for alkene synthesis. mnstate.edu | Phosphine (B1218219) oxide byproduct can complicate purification. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Aldehyde or Ketone | More reactive nucleophile, water-soluble byproduct simplifies purification, generally high (E)-selectivity. alfa-chemistry.comnrochemistry.comorgsyn.org | Phosphonate reagents can be more expensive. |

Synthesis of Key Bromopyridine Intermediates (e.g., 3-Bromopyridine)

The synthesis of this compound often relies on the availability of brominated pyridine precursors. A crucial intermediate is 3-bromopyridine. One common method for its synthesis is the direct bromination of pyridine. This reaction is typically carried out using bromine in the presence of sulfuric acid at elevated temperatures (130-140 °C). google.compatsnap.com The use of sulfuric acid is critical for the selective formation of the 3-bromo isomer. Another approach involves the reaction of pyridine with bromine and aluminum trichloride. patsnap.com A different route starts from 3-aminopyridine, which undergoes bromination followed by a Sandmeyer reaction involving diazotization and subsequent treatment with a copper(I) bromide. patsnap.com

For syntheses starting from a di-substituted pyridine, 2,3-dibromopyridine is a key intermediate. Its preparation can be achieved from 2-amino-3-nitropyridine. This multi-step process involves diazotization of the amino group, followed by a Sandmeyer-type reaction with copper(I) bromide in hydrobromic acid to yield 2-bromo-3-nitropyridine. Subsequent reduction of the nitro group, for example with iron in acetic acid, gives 3-amino-2-bromopyridine. A final diazotization and bromination step then yields the desired 2,3-dibromopyridine. justia.com

Another important precursor can be 2-amino-5-bromopyridine (B118841), which is synthesized by the bromination of 2-aminopyridine (B139424) with bromine in acetic acid. orgsyn.org This intermediate can then be used in further reactions, such as a Sandmeyer reaction, to introduce other functional groups or to be converted into dibromopyridines. For instance, 2,5-dibromopyridine (B19318) can be prepared from 2-amino-5-bromopyridine via diazotization in the presence of a bromide source. google.comheteroletters.org

Table 3: Synthesis of Key Bromopyridine Intermediates

| Compound | Starting Material(s) | Key Reagents/Conditions | Reference(s) |

| 3-Bromopyridine | Pyridine | Br₂, H₂SO₄, 130-140 °C | google.compatsnap.com |

| 3-Bromopyridine | 3-Aminopyridine | 1. Bromination 2. Diazotization, CuBr | patsnap.com |

| 2,3-Dibromopyridine | 2-Amino-3-nitropyridine | 1. Diazotization, CuBr/HBr 2. Fe/AcOH 3. Diazotization, CuBr/HBr | justia.com |

| 2-Amino-5-bromopyridine | 2-Aminopyridine | Br₂, Acetic Acid | orgsyn.org |

| 2,5-Dibromopyridine | 2-Amino-5-bromopyridine | Diazotization, NaNO₂, HBr | google.comheteroletters.org |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound requires careful control over selectivity at several stages.

Chemoselectivity : In reactions involving di- or poly-functionalized pyridines, chemoselectivity is paramount. For instance, in the Stille coupling of 2,3-dibromopyridine with a vinylstannane, the reaction must selectively occur at the 2-position, which is generally more reactive towards palladium-catalyzed coupling than the 3-position. scielo.br Similarly, when performing an olefination on a molecule with multiple carbonyl groups, the reaction must be directed to the desired one.

Regioselectivity : The bromination of pyridine itself is a classic example of regiocontrol. Under acidic conditions, the reaction overwhelmingly favors the 3-position, leading to 3-bromopyridine. google.compatsnap.com This is because the pyridinium (B92312) ion, the reactive species under these conditions, is deactivated towards electrophilic attack, with the deactivation being most pronounced at the 2-, 4-, and 6-positions. In contrast, palladium-catalyzed C-H olefination of pyridine N-oxides can be directed to the ortho-position with excellent regioselectivity. researchgate.net

Stereoselectivity : The geometry of the vinyl group is a key stereochemical feature. Horner-Wadsworth-Emmons reactions are known for their high (E)-stereoselectivity, which arises from the thermodynamic stability of the transition state leading to the trans-alkene. alfa-chemistry.comnrochemistry.com The Still-Gennari modification of the HWE reaction, using phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can be employed to achieve high (Z)-selectivity. nrochemistry.com The choice of olefination conditions is therefore critical in determining the final stereochemistry of the vinyl group in this compound.

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on "green" or sustainable methodologies, aiming to reduce environmental impact. colab.ws In the context of this compound synthesis, several strategies can be considered.

The use of catalysis is a cornerstone of green chemistry. Palladium-catalyzed cross-coupling reactions, while powerful, often rely on expensive and sometimes toxic catalysts and ligands. semanticscholar.orgacs.org Research into more sustainable catalyst systems, such as iron-catalyzed Kumada coupling, offers a lower-cost and less toxic alternative to palladium. scielo.br

Solvent choice is another critical aspect. Many traditional organic reactions utilize volatile and hazardous solvents. The development of reactions in greener solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a significant area of research. mdpi.com For instance, Suzuki reactions can often be performed in aqueous media. scielo.br

The use of microwave or ultrasound irradiation can also contribute to greener syntheses. These techniques can significantly reduce reaction times, increase yields, and sometimes enable reactions to proceed under solvent-free conditions, thereby reducing energy consumption and waste generation. mdpi.com For example, microwave-assisted Suzuki coupling reactions have been shown to accelerate the synthesis of arylimidazo[1,2-a]pyridines. mdpi.com

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another key principle. Reactions like the Wittig and HWE produce stoichiometric byproducts (phosphine oxide or phosphate). mnstate.edualfa-chemistry.com Catalytic C-H activation/olefination represents a more atom-economical approach to installing a vinyl group, as it avoids the pre-functionalization steps required for cross-coupling and the stoichiometric byproducts of olefination reactions. researchgate.net

Reactivity and Mechanistic Investigations of 3 Bromo 2 Vinylpyridine

Reactivity of the Vinyl Moiety

The vinyl group attached to the pyridine (B92270) ring at the 2-position is susceptible to a variety of reactions, including electrophilic additions, cycloadditions, polymerizations, and reductive couplings.

Electrophilic Addition Reactions

The vinyl group of 3-bromo-2-vinylpyridine can undergo electrophilic addition reactions. The pyridine ring's electron-withdrawing nature influences the reactivity of the vinyl group. For instance, hydrohalogenation of vinylpyridines can be achieved using ionic liquids, which can act as both solvent and reagent. messiah.edu While specific studies on this compound are not detailed, the general reactivity of vinylpyridines suggests that the vinyl group can direct electrophiles, such as in nitration or sulfonation reactions.

Cycloaddition Reactions (e.g., [2+2] photocycloadditions)

Vinylpyridines are known to participate in cycloaddition reactions. clockss.org Asymmetric photochemical [2+2]-cycloadditions of acyclic 2-vinylpyridines with N-vinylacetamides have been achieved through a combination of chiral Brønsted acid and energy transfer photocatalysis. nih.gov In these reactions, protonation of the pyridine nitrogen by a chiral Brønsted acid generates a more electrophilic pyridinium (B92312) ion, which then undergoes photosensitization to form a diradical intermediate. nih.gov This intermediate can then react with an olefin to form a cyclobutane (B1203170) ring. nih.gov However, studies have shown that 3-substituted vinylpyridines are often poor substrates in these reactions, exhibiting low reactivity and stereoselectivity. nih.gov For example, a 3-substituted vinyl pyridine yielded only 6% of the cycloaddition product with poor diastereoselectivity and low enantioselectivity. nih.gov In contrast, 2- and 4-vinylpyridines show better reactivity, although stereoselectivity can vary. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Observations |

| 3-substituted vinyl pyridine | N-vinylacetamide | [2+2] cycloadduct | Chiral Brønsted acid, photocatalyst, visible light | Poor substrate, low yield (6%), poor diastereoselectivity, and low enantioselectivity. nih.gov |

| 2-vinylpyridine (B74390) | N-vinylacetamide | [2+2] cycloadduct | Chiral Brønsted acid, photocatalyst, visible light | Good reactivity, but with mixed stereoselectivity. nih.gov |

| 4-vinylpyridine | N-vinylacetamide | [2+2] cycloadduct | Chiral Brønsted acid, photocatalyst, visible light | Good yield but with low diastereo- and enantioselectivity. nih.gov |

Polymerization Mechanisms (e.g., anionic, radical, coordination polymerization)

This compound is utilized in polymer chemistry as a monomer or co-monomer. It can undergo free radical polymerization to create functionalized polymers. The vinyl group's ability to polymerize is a key feature in the synthesis of various polymer architectures, including block copolymers, which allows for the control of molecular weight and end-group functionality. This control is essential for producing materials with specific properties. Additionally, electropolymerization of vinylpyridine complexes can form conductive polymers. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that has been successfully applied to 2-vinylpyridine to produce polymers with well-regulated molecular weights and narrow dispersity. researchgate.net

Reductive Coupling Reactions (e.g., with imines)

The vinyl group of vinylpyridines can participate in reductive coupling reactions. A notable example is the rhodium-catalyzed reductive coupling of 2-vinyl pyridines with imines, which proceeds via a C-C bond-forming hydrogenation. nih.govnih.gov These reactions, conducted at ambient temperature and pressure with a cationic rhodium catalyst, lead to branched products with high regioselectivity. nih.gov While the specific use of this compound in this exact reaction is not detailed, the study focused on 6-bromo-2-vinylpyridine, suggesting that bromo-substituted vinylpyridines are viable substrates. nih.gov Deuterium labeling studies indicate a mechanism involving the oxidative coupling of the vinyl azine and imine to form a cationic aza-rhodacyclopentane intermediate. nih.gov

Furthermore, a ruthenium-catalyzed β-selective alkylation of vinylpyridines with aldehydes and ketones has been developed. rsc.orgrsc.org This deoxygenative coupling, mediated by hydrazine, is significant because it works for a broad range of vinylpyridines, including the typically less reactive 3-vinylpyridines, without the need for pre-activation with an acid. rsc.orgrsc.org

| Coupling Partners | Catalyst System | Product Type | Key Features |

| 6-bromo-2-vinylpyridine and N-ortho-toluenesulfonyl aldimine | Cationic rhodium complex with (2-Fur)₃P ligand, H₂ | Branched reductive coupling product | 97% isolated yield, complete branched regioselectivity, 3:1 syn-diastereoselectivity. nih.gov |

| Vinylpyridines and Aldehydes/Ketones | [Ru(p-cymene)Cl₂]₂, dppe, KOH, N₂H₄ | β-alkylated pyridines | High yields (up to 92%), complete β-selectivity, applicable to 2-, 3-, and 4-vinylpyridines. rsc.org |

Reactivity of the Bromo Substituent

The bromine atom at the 3-position of the pyridine ring is susceptible to nucleophilic substitution, providing a handle for further functionalization of the molecule.

Nucleophilic Substitution Reactions (e.g., with amines, morpholine)

The bromine atom on the pyridine ring can be displaced by nucleophiles. While specific examples for this compound are not extensively documented in the provided context, the general reactivity of bromopyridines is well-established. For instance, 3-bromopyridines can react with secondary amines in the presence of a strong base to yield aminopyridines. iust.ac.ir The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to result in nucleophilic substitution of the bromine atom. clockss.org Similarly, the bromine atom in 5-bromo-2-vinylpyridine (B1288605) can be substituted by various nucleophiles. It is known to participate in nucleophilic substitution reactions where it acts as an electrophile.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Negishi, Buchwald-Hartwig)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine atom at the 3-position serves as a versatile handle for such transformations.

Sonogashira Coupling: This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org For this compound, the Sonogashira reaction provides a direct route to 3-alkynyl-2-vinylpyridine derivatives. The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product. wikipedia.org These reactions are typically conducted under mild conditions, often at room temperature and in the presence of a mild base. wikipedia.org The Sonogashira coupling has been successfully applied to various bromopyridine derivatives, demonstrating its utility in synthesizing complex heterocyclic structures. scirp.org

Negishi Coupling: The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organic halides with organozinc compounds. wikipedia.org This method is highly effective for forming carbon-carbon bonds, including sp²-sp², sp²-sp³, and sp²-sp connections. wikipedia.org For this compound, a Negishi coupling would involve the reaction of the bromo-substituted pyridine with an organozinc reagent in the presence of a palladium catalyst, such as those based on bulky phosphine (B1218219) ligands like P(t-Bu)₃. organic-chemistry.org This approach is particularly useful for introducing alkyl or aryl groups at the 3-position of the pyridine ring. The reaction is known for its high functional group tolerance and its ability to create sterically hindered biaryl compounds. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. chemspider.comnih.gov In the case of this compound, the Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 3-position. The reaction typically employs a palladium catalyst with specialized phosphine ligands, such as XPhos or BrettPhos, and a base. nih.gov This method has been successfully applied to various 2-bromopyridines, providing an efficient route to aminopyridine derivatives that might be challenging to synthesize via other methods. nih.govamazonaws.com

Table 1: Overview of Transition-Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira | This compound, Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine base | 3-Alkynyl-2-vinylpyridines |

| Negishi | This compound, Organozinc Reagent (R-ZnX) | Pd catalyst (e.g., Pd(P(t-Bu)₃)₂) or Ni catalyst | 3-Alkyl/Aryl-2-vinylpyridines |

| Buchwald-Hartwig | This compound, Primary/Secondary Amine | Pd catalyst, Phosphine ligand (e.g., XPhos, BrettPhos), Base | 3-Amino-2-vinylpyridines |

Lithiation and Grignard Reagent Formation

Lithiation: The generation of organolithium intermediates from aryl halides is a fundamental strategy in organic synthesis. For this compound, lithiation can be achieved through halogen-metal exchange, typically using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. clockss.org This process would yield 2-vinyl-3-lithiopyridine, a highly reactive intermediate that can be trapped with various electrophiles to introduce a wide array of functional groups at the 3-position. However, direct lithiation of the pyridine ring can sometimes be complicated by the directing effects of the substituents and the potential for the organolithium reagent to add to the C=N bond of the pyridine ring. clockss.org The use of hindered lithium amides like lithium diisopropylamide (LDA) can sometimes circumvent these issues. clockss.org Studies on related dihalopyridines have shown that the position of lithiation can be highly selective, and in some cases, can lead to "halogen dance" rearrangements where the lithium and halogen atoms exchange positions. nih.gov

Grignard Reagent Formation: The formation of a Grignard reagent from this compound involves the reaction with magnesium metal in an ethereal solvent. wisc.eduleah4sci.com This would produce 2-vinyl-3-pyridylmagnesium bromide. This organometallic reagent is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. wisc.edu The preparation of Grignard reagents from bromopyridines is a well-established method for creating functionalized pyridine derivatives. researchgate.net The reactivity of the C-Mg bond is highly polarized, making the carbon atom nucleophilic. wisc.edu

Table 2: Lithiation and Grignard Reagent Formation

| Reaction | Reagent | Intermediate | Subsequent Reaction with Electrophiles (E+) |

|---|---|---|---|

| Lithiation | n-BuLi or t-BuLi | 2-Vinyl-3-lithiopyridine | Forms 3-E-2-vinylpyridine |

| Grignard Formation | Mg | 2-Vinyl-3-pyridylmagnesium bromide | Forms 3-E-2-vinylpyridine |

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling a range of reactions including coordination to metal centers, N-oxidation, and quaternization.

Coordination Chemistry with Metal Centers (e.g., cycloplatination, cyclometalation)

The pyridine nitrogen of this compound can readily coordinate to various metal centers, acting as a ligand in the formation of coordination complexes. The presence of the vinyl group at the 2-position opens up the possibility of cyclometalation, where the metal center coordinates to both the pyridine nitrogen and a carbon atom of the vinyl group, forming a stable metallacycle.

Cycloplatination and Cyclometalation: Research on 2-vinylpyridine has demonstrated its ability to undergo cyclometalation with various transition metals, including platinum, ruthenium, osmium, and iridium. acs.orgresearchgate.netnih.govacs.org For instance, cycloplatinated(II) complexes of 2-vinylpyridine have been synthesized and studied for their photophysical properties. nih.gov Similarly, ruthenium and osmium complexes can react with 2-vinylpyridine to form cyclometalated products. acs.orgresearchgate.net These reactions often involve the activation of a C-H bond of the vinyl group. The resulting cyclometalated complexes can exhibit interesting catalytic and photoluminescent properties. The bromo-substituent on this compound would likely influence the electronic properties and reactivity of the resulting metal complexes.

N-Oxidation Reactions

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The N-oxidation of pyridine derivatives is a common reaction, and the resulting N-oxides often exhibit different reactivity and physical properties compared to the parent pyridine. rsc.org For example, 3-bromopyridine (B30812) N-oxide is a known compound. sigmaaldrich.com The N-oxide group can act as a directing group in subsequent electrophilic substitution reactions and can also be removed to regenerate the pyridine ring.

Quaternization Reactions

The pyridine nitrogen can act as a nucleophile and react with alkyl halides to form quaternary pyridinium salts. This reaction, known as quaternization, introduces a positive charge on the nitrogen atom and attaches an alkyl group. rsc.org Studies on the quaternization of poly(4-vinylpyridine) with various bromoalkanes have shown that the reaction rate can be influenced by steric factors and the nature of the alkylating agent. rsc.orgresearchgate.net In the case of this compound, reaction with an alkyl halide would yield a 1-alkyl-3-bromo-2-vinylpyridinium halide. These quaternized compounds have been investigated for various applications, including their use in creating antibacterial surfaces. clarkson.edu The quaternization of the pyridine nitrogen in block copolymers containing 2-vinylpyridine has also been shown to influence their self-assembly and morphological transitions. rsc.org

Table 3: Reactivity of the Pyridine Nitrogen

| Reaction | Reagent | Product |

|---|---|---|

| Coordination | Metal precursor (e.g., [PtMe(Vpy)(DMSO)]) | Metal complex (e.g., [PtMe(this compound)(PR₃)]) |

| N-Oxidation | Oxidizing agent (e.g., H₂O₂) | This compound N-oxide |

| Quaternization | Alkyl halide (e.g., CH₃I) | 1-Alkyl-3-bromo-2-vinylpyridinium halide |

Synergistic and Antagonistic Effects of Bromo and Vinyl Groups on Reactivity

The electron-withdrawing nature of the bromine atom and the pyridine ring nitrogen deactivates the ring towards electrophilic substitution. Conversely, the bromine atom at the 3-position is a key functional group for a variety of cross-coupling reactions, as detailed in section 3.2.2. The vinyl group, while also generally deactivating towards electrophilic attack on the ring, provides a site for addition reactions and polymerization.

In the context of metal-catalyzed reactions, the pyridine nitrogen and the vinyl group can work in concert to form chelate complexes with metal centers, facilitating cyclometalation reactions. acs.orgresearchgate.netnih.gov This is a synergistic effect where both groups are required for the formation of the metallacycle.

Conversely, in reactions targeting the pyridine nitrogen, such as quaternization, the steric bulk of the adjacent vinyl group could potentially hinder the approach of the alkylating agent, representing an antagonistic effect. Similarly, during lithiation or Grignard formation at the C-Br bond, the presence of the vinyl group could potentially lead to side reactions such as polymerization, especially if the reaction conditions are not carefully controlled.

In reductive coupling reactions, the presence of a substituent on the pyridine ring, such as the bromo group in 6-bromo-2-vinylpyridine, has been shown to be crucial for the reaction to proceed, whereas the parent 2-vinylpyridine is unreactive. nih.gov This suggests a synergistic effect where the electronic properties imparted by the bromo substituent are necessary to modulate the coordinating ability of the pyridine nitrogen and allow the catalytic cycle to operate efficiently.

Detailed Mechanistic Studies of Specific Transformations

While detailed kinetic studies focusing specifically on this compound are not extensively available in the reviewed literature, mechanistic insights can be drawn from investigations into closely related vinylpyridine compounds. The kinetics of reactions involving the vinyl and pyridine functionalities are crucial for understanding reaction mechanisms and optimizing conditions for desired transformations. Foundational work on the quaternization kinetics of pyridine derivatives has established a basis for understanding these reactions. acs.org

A pertinent example involves the kinetic and mechanistic investigation of oxidative addition reactions for cycloplatinated(II) complexes derived from 2-vinylpyridine. nih.govresearchgate.net In one such study, a series of complexes with the general formula [PtMe(Vpy)(PR₃)], where Vpy is 2-vinylpyridine and PR₃ is a phosphine ligand, were reacted with methyl iodide (MeI). nih.gov The kinetic analysis of this transformation strongly indicated an Sɴ2 mechanism. nih.govresearchgate.net

The reaction rates were found to be highly dependent on the nature of the ancillary phosphine ligand. The complex featuring the PPhMe₂ ligand, which has the most electron-rich Pt(II) center, demonstrated the fastest rate of oxidative addition. Conversely, the complex with PPh₃ exhibited the slowest reaction rate. This trend aligns with the expected electronic effects in an Sɴ2 reaction, where a more nucleophilic (electron-rich) metal center reacts more rapidly with the electrophile. nih.gov

Table 1: Second-Order Rate Constants for the Oxidative Addition of MeI to [PtMe(Vpy)(PR₃)] Complexes

| Complex | Phosphine Ligand (PR₃) | Rate Constant (k₂) [M⁻¹s⁻¹] |

|---|---|---|

| 1a | PPh₃ | 0.0195 |

| 1b | PPh₂Me | 0.1712 |

| 1c | PPhMe₂ | 1.8823 |

Data sourced from kinetic studies on 2-vinylpyridine based cycloplatinated(II) complexes. nih.gov

Further kinetic studies on a related bromo-vinyl aromatic system, 4-[trans-2-(4-bromophenyl)vinyl]pyridine, revealed that its conversion via C-Br oxidative addition upon heating is a unimolecular process and does not involve the dissociation of the metal center from the double bond. nih.gov Such studies are fundamental to elucidating the step-by-step processes in the transformations of substituted vinylpyridines.

The stereochemical outcome of reactions involving this compound is profoundly influenced by the substitution pattern of the vinylpyridine core, the nature of the catalyst, and the reaction conditions. The interplay between the vinyl group and the nitrogen-containing aromatic ring dictates the molecule's approach to reacting partners and its organization within catalyst-substrate complexes.

Research into asymmetric photochemical [2+2]-cycloadditions of acyclic vinylpyridines has shown that the position of the vinyl group is critical for stereocontrol. nih.gov In these reactions, which merge chiral Brønsted acid and energy transfer photocatalysis, 3-substituted vinylpyridines have been identified as poor substrates. nih.gov They typically deliver products in low yields with poor diastereoselectivity and low enantioselectivity. nih.gov This contrasts sharply with 2- and 4-substituted vinylpyridines, which exhibit good reactivity, although stereoselectivity can be mixed. nih.gov The observed inefficiency of 3-vinylpyridine (B15099) derivatives is attributed to electronic consequences and suboptimal geometric organization in the crucial transition state. nih.gov

Table 2: Influence of Vinylpyridine Regioisomer on Stereochemical Outcome of a Photochemical [2+2]-Cycloaddition

| Vinylpyridine Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Vinylpyridine Derivative | 93 | 18:1 | 90 |

| 3-Vinylpyridine Derivative | 6 | Poor | Low |

| 4-Vinylpyridine Derivative | 66 | 1.3:1 | 4 |

Data illustrates the effect of substituent position on the pyridine ring. nih.gov

While the parent 2-vinylpyridine can be unreactive in certain catalytic cycles, likely due to strong catalyst coordination, the presence of a bromo substituent can modulate this reactivity. scispace.com In rhodium-catalyzed hydrogenative C-C couplings, the isomer 6-bromo-2-vinylpyridine has been shown to couple efficiently with various imines to produce branched products with complete regioselectivity and notable diastereoselectivity. scispace.comnih.gov The stereochemical assignment for these products was confirmed by single-crystal X-ray diffraction analysis. nih.gov The use of a tri-2-furylphosphine ligand on the rhodium catalyst was found to promote syn-diastereoselectivity. scispace.comnih.gov

Table 3: Diastereoselective Reductive Coupling of 6-Bromo-2-vinylpyridine with N-Arylsulfonyl Aldimines

| Imine Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| p-NO₂Ph | 3a | 97 | 3:1 |

| Ph | 3b | 80 | 3:1 |

| p-MeOPh | 3c | 91 | 3:1 |

| 2-Furyl | 3e | 91 | 7:1 |

| 2-Thienyl | 3f | 95 | 13:1 |

| n-Propyl | 3h | 85 | 4:1 |

| i-Butyl | 3i | 89 | 5:1 |

| c-C₃H₅ | 3k | 81 | 4:1 |

Data from the rhodium-catalyzed coupling of an isomeric bromo-vinylpyridine, demonstrating stereochemical control. nih.gov

Mechanistic analysis suggests that high levels of stereocontrol in such reactions are achieved through the preorganization of the substrate within a chiral ternary complex. nih.gov In other systems, such as the [3+2] cycloaddition of 5-nitro-2-vinylpyridine, theoretical studies using Density Functional Theory (DFT) have been employed to understand the origin of diastereoselectivity. These calculations revealed that the preference for a specific diastereomer is controlled by a lower distortion energy and a stronger interaction energy in the favored transition state. researchgate.net Furthermore, in the coordination polymerization of 2-vinylpyridine, the addition of Lewis bases like 3-bromopyridine can regulate the stereochemistry of the resulting polymer, allowing the isoselectivity to be tuned. acs.org

Derivatives and Analogues of 3 Bromo 2 Vinylpyridine

Synthesis and Functionalization of Substituted 3-Bromo-2-vinylpyridines (e.g., 3-Bromo-5-chloro-2-vinylpyridine)

The synthesis of substituted 3-bromo-2-vinylpyridines can be achieved through various organic reactions, allowing for the introduction of a wide range of functional groups onto the pyridine (B92270) ring. These substituted derivatives are valuable intermediates in the development of new materials and pharmacologically active compounds.

A notable example is the synthesis of 3-bromo-5-chloro-2-vinylpyridine. While specific synthesis routes for this exact compound are not extensively detailed in the provided results, general methods for the synthesis of related structures, such as 3-bromo-5-chloro-2-(trifluoromethyl)pyridine, can offer insights. The synthesis of this trifluoromethyl derivative has been accomplished by reacting (trifluoromethyl)trimethylsilane (B129416) with 3-bromo-5-chloro-2-iodopyridine (B1524632) in the presence of potassium fluoride (B91410) and copper(I) iodide with heating. chemicalbook.com This suggests that a similar cross-coupling strategy or other functional group interconversions could potentially be employed to introduce a vinyl group at the 2-position of a 3-bromo-5-chloropyridine (B1268422) precursor.

The functionalization of the vinylpyridine core can be further illustrated by the synthesis of 3-bromo-2-[(N-substituted)amino]pyridines. These compounds can be prepared from a suitable 3-bromopyridine (B30812) starting material. researchgate.net Subsequent reactions, such as hetarynic cyclization, can then be used to build more complex heterocyclic systems. researchgate.net

The table below summarizes a synthetic route for a related substituted pyridine.

Table 1: Synthesis of 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

| Reactants | Reagents | Conditions | Product | Yield (%) | Reference |

|---|

Exploration of Isomeric Vinylpyridines (e.g., 2-Bromo-3-vinylpyridine (B3032014), 3-Bromo-4-vinylpyridine)

The isomeric placement of the bromo and vinyl substituents on the pyridine ring significantly influences the chemical properties and reactivity of the molecule. The synthesis and characterization of isomers such as 2-bromo-3-vinylpyridine and 3-bromo-4-vinylpyridine (B6616180) are crucial for understanding these structure-property relationships.

2-Bromo-3-vinylpyridine is a commercially available compound. sigmaaldrich.com Its synthesis can be approached through various methods, likely involving the introduction of a vinyl group onto a pre-existing 2-bromopyridine (B144113) core or the bromination of 3-vinylpyridine (B15099).

3-Bromo-4-vinylpyridine can be synthesized from 3-bromo-4-methylpyridine. ambeed.com This transformation would typically involve the conversion of the methyl group into a vinyl group, for example, through a sequence of radical bromination followed by elimination.

The reactivity of these isomers can differ significantly. For instance, in photochemical [2+2]-cycloaddition reactions, 3-substituted vinylpyridines have been shown to be poor substrates, whereas 2- and 4-substituted vinylpyridines exhibit good reactivity. nih.gov This difference is attributed to the electronic effects of the nitrogen atom's position relative to the vinyl group, where 2- and 4-substitution allows for resonance stabilization of the activated form. nih.gov

The table below provides information on these isomeric bromo-vinylpyridines.

Table 2: Isomeric Bromo-vinylpyridines

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Precursor | Reference |

|---|---|---|---|---|

| 2-Bromo-3-vinylpyridine | 932042-98-3 | C₇H₆BrN | Not specified | sigmaaldrich.com |

Synthesis and Characterization of Polymeric Derivatives (e.g., poly(2-vinylpyridine) copolymers)

3-Bromo-2-vinylpyridine can serve as a monomer or co-monomer in polymerization reactions, leading to the formation of functionalized polymers. The presence of the bromine atom allows for post-polymerization modifications, making these polymers versatile materials. Copolymers of vinylpyridines, such as poly(2-vinylpyridine) (P2VP), have been extensively studied.

The synthesis of block copolymers containing P2VP can be achieved through controlled polymerization techniques like anionic polymerization. nih.govresearchgate.net For instance, poly(dimethylsiloxane)-b-poly(2-vinylpyridine) (PDMS-b-P2VP) copolymers have been synthesized by sequential anionic polymerization of the respective monomers. nih.gov Similarly, polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP) block copolymers can be prepared. researchgate.net The characterization of these copolymers involves techniques such as size exclusion chromatography (SEC), nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC) to determine molecular weight, composition, and thermal properties. nih.gov

The vinylpyridine units within these copolymers can be further functionalized. For example, the nitrogen atom on the pyridine ring can be quaternized, which alters the polymer's properties and can induce self-assembly into various nanostructures. nih.gov

The table below summarizes the characterization of a PDMS-b-P2VP copolymer.

Table 3: Characterization of a PDMS-b-P2VP Copolymer

| Property | Method | Result | Reference |

|---|---|---|---|

| Molecular Weight (Mn) | Membrane/Vapor Pressure Osmometry (MO/VPO) | 9.8 to 36.0 kg/mol | nih.gov |

| Dispersity Index (Đ) | Size Exclusion Chromatography (SEC) | Not specified | nih.gov |

| Composition (fP2VP) | ¹H NMR Spectroscopy | 0.15 to 0.67 (volume fraction) | nih.gov |

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is governed by the electronic and steric effects of the substituents on the pyridine ring and the vinyl group. Understanding these relationships is key to predicting their behavior in chemical reactions.

The position of substituents on the pyridine ring has a profound impact on reactivity. As mentioned earlier, the regioisomeric placement of the vinyl group is critical in photocycloaddition reactions, with 3-vinylpyridines showing significantly lower reactivity compared to their 2- and 4-vinyl counterparts. nih.gov This is attributed to the inability of the 3-substituted isomer to effectively delocalize the positive charge in the protonated, activated state through resonance with the nitrogen atom. nih.gov

Furthermore, the electronic nature of substituents on the pyridine ring can modulate the reactivity of the vinyl group. Electron-withdrawing groups can influence the susceptibility of the vinyl group to nucleophilic attack in conjugate addition reactions. thieme-connect.com For instance, the presence of an electron-withdrawing group at the 5-position of a 2-vinylpyridine (B74390) was found to be crucial for its reactivity in aza-Morita–Baylis–Hillman reactions. acs.org Conversely, the introduction of an electron-withdrawing chlorine atom on the pyridine ring can lower reactivity in some photocycloaddition reactions. nih.gov

In the context of cross-coupling reactions, the electronic effects of substituents are also expected to play a significant role in the reactivity of compounds like this compound. The bromine atom itself serves as a handle for such reactions, allowing for the introduction of various other functional groups.

The table below highlights key findings on the structure-reactivity relationships of vinylpyridine derivatives.

Table 4: Structure-Reactivity Observations in Vinylpyridine Derivatives

| Reaction Type | Observation | Rationale | Reference |

|---|---|---|---|

| Photochemical [2+2]-Cycloaddition | 3-Vinylpyridines are poor substrates compared to 2- and 4-vinylpyridines. | Inability of 3-substituted isomer to stabilize the activated state via resonance. | nih.gov |

| Aza-Morita–Baylis–Hillman Reaction | An electron-withdrawing group at the 5-position of 2-vinylpyridine is key for reactivity. | Activation of the vinyl group by the electron-deficient aromatic ring. | acs.org |

Applications in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

3-Bromo-2-vinylpyridine serves as a key intermediate in the synthesis of a wide range of complex organic molecules due to its distinct reactive sites—the vinyl group and the bromine-substituted pyridine (B92270) ring. This dual functionality allows for sequential and selective reactions, making it a valuable tool for constructing intricate molecular architectures.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals and natural products. nih.gov this compound is a strategic starting material for synthesizing various fused and substituted heterocyclic systems. The vinyl group can participate in cycloaddition reactions, while the bromine atom provides a handle for further functionalization, often through metal-catalyzed cross-coupling reactions. mdpi.com For instance, the pyridine nitrogen can influence the reactivity of the vinyl group, facilitating its participation in reactions that lead to the formation of new heterocyclic rings. nih.gov

One notable application is in the synthesis of indolizine (B1195054) derivatives. The vinylpyridine structure can undergo cyclization reactions to form the indolizine core, a privileged scaffold in medicinal chemistry. The bromine atom on the pyridine ring can then be used to introduce additional molecular complexity.

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The presence of both a vinyl group and a bromo-substituent on the pyridine ring makes this compound an excellent substrate for a variety of cross-coupling reactions, enabling the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. chemscene.com

Carbon-Carbon Bond Formation:

Heck Reaction: The vinyl group of this compound can undergo Heck coupling with aryl or vinyl halides. acs.orgbeilstein-journals.org Conversely, the bromo-substituent can react with various alkenes. This reaction is a powerful tool for creating substituted styrenes and other conjugated systems. Research has shown that even challenging substrates can undergo Heck reactions under optimized conditions. acs.orgbeilstein-journals.org

Suzuki Coupling: The bromo-substituent readily participates in Suzuki coupling reactions with organoboron compounds, such as boronic acids or their esters. researchgate.netorganic-chemistry.org This reaction is widely used to form biaryl structures, which are common motifs in pharmaceuticals and materials science. researchgate.netexpresspolymlett.com The reactivity of bromopyridines in Suzuki couplings can be influenced by the position of the bromine and other substituents on the ring. researchgate.net

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of the bromo-substituent with terminal alkynes, providing access to alkynyl-substituted pyridines. wikipedia.orgorganic-chemistry.org These products are valuable precursors for more complex molecules and have applications in materials science. wikipedia.orgresearchgate.netscirp.org The reaction is typically carried out using a palladium catalyst and a copper co-catalyst under mild conditions. wikipedia.orgorganic-chemistry.org

Reductive Coupling: In the presence of a rhodium catalyst, 2-vinylpyridines can undergo reductive coupling with imines to form branched products. nih.gov This type of reaction allows for the stereoselective formation of new C-C bonds.

Carbon-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: The bromo-substituent is an ideal handle for the palladium-catalyzed Buchwald-Hartwig amination, which forms a carbon-nitrogen (C-N) bond. organic-chemistry.orgamazonaws.com This reaction is a powerful method for synthesizing arylamines and is compatible with a wide range of primary and secondary amines. tcichemicals.comchemspider.comnih.gov

Role in Ligand Design for Catalysis

The pyridine nitrogen and the vinyl group of this compound make it a valuable scaffold for designing ligands for transition metal catalysis. The nitrogen atom can coordinate to a metal center, while the vinyl group can be modified to introduce other coordinating groups or to tune the steric and electronic properties of the ligand. The bromine atom can be replaced through cross-coupling reactions to introduce phosphine (B1218219), amine, or other functionalities, leading to the creation of bidentate or pincer ligands. These tailored ligands can then be used to create highly active and selective catalysts for a variety of organic transformations. mdpi.com For example, bipyridine-type ligands synthesized from bromopyridine precursors are widely used in catalysis. depaul.edumdpi.commdpi.comarkat-usa.org

Development of Polymer-Supported Reagents

This compound can be polymerized or grafted onto polymer supports to create functionalized polymers. researchgate.net The vinyl group allows for polymerization, often through free-radical or controlled radical polymerization techniques. The resulting polymer possesses pendant 3-bromo-2-pyridyl units that can be further functionalized. These polymer-supported reagents offer several advantages, including ease of separation from the reaction mixture, potential for recycling, and suitability for use in continuous flow reactors. researchgate.netthieme-connect.com For example, poly(vinylpyridine)-based supports can be used to immobilize catalysts or scavenging reagents. researchgate.nettandfonline.com The bromine atom on the polymer can be used as a handle to attach various catalytically active species or reagents. acs.org

Stereoselective Transformations Initiated by this compound

The unique electronic and steric environment of this compound can be exploited in stereoselective transformations. The pyridine nitrogen can act as a coordinating group, directing the approach of a reagent to one face of the vinyl group, leading to the formation of a specific stereoisomer. For example, in rhodium-catalyzed reductive couplings, the pyridine moiety plays a crucial role in controlling the regioselectivity and diastereoselectivity of the reaction. nih.gov Furthermore, chiral ligands can be designed based on the this compound scaffold to induce enantioselectivity in metal-catalyzed reactions.

Catalysis Involving 3 Bromo 2 Vinylpyridine and Its Congeners

Transition-Metal-Catalyzed Reactions Using 3-Bromo-2-vinylpyridine as a Substrate

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the C(sp²)-Br bond allows for oxidative addition to a low-valent palladium center, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. researchgate.net this compound can react with various aryl or vinyl boronic acids or their esters to form substituted 2-vinylpyridines. nih.govresearchgate.netsoton.ac.uk These reactions are typically catalyzed by palladium complexes with phosphine (B1218219) ligands and require a base to facilitate the transmetalation step. researchgate.netacs.org The Suzuki-Miyaura coupling is widely used for synthesizing polyolefins, styrenes, and substituted biphenyls. researchgate.net The reaction has been successfully applied to various bromopyridine derivatives, indicating its applicability to this compound for creating complex molecular scaffolds. researchgate.netsoton.ac.ukrsc.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govorganic-chemistry.org In the context of this compound, the vinyl group itself can act as the alkene coupling partner in intramolecular reactions, or the bromo-substituted pyridine (B92270) can be coupled with other alkenes. nsf.govmdpi.com This reaction is catalyzed by palladium complexes and requires a base. nih.gov The Heck reaction is a powerful method for C-C bond formation and has been used in the synthesis of complex molecules like morphine. nsf.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. mdpi.comrsc.org this compound can be coupled with various terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.comrsc.orgnih.gov This method provides a direct route to 3-alkynyl-2-vinylpyridines, which are valuable intermediates in organic synthesis. The Sonogashira reaction is known for its mild reaction conditions and tolerance of numerous functional groups. mdpi.comnih.gov Studies on 2-amino-3-bromopyridines have shown excellent yields in Sonogashira couplings, suggesting similar reactivity for this compound. mdpi.com

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling amines with aryl halides. rsc.orgnih.gov this compound can be reacted with a wide range of primary and secondary amines to yield 3-amino-2-vinylpyridine derivatives. rsc.org The reaction typically employs a palladium catalyst with specialized phosphine ligands and a strong base. rsc.org This transformation is a significant tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and natural products. rsc.org

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Aryl/Vinyl-substituted 2-vinylpyridine (B74390) |

| Heck Reaction | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted Stilbene/Diene |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | Alkynyl-substituted 2-vinylpyridine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP | NaOt-Bu, K₃PO₄ | Amino-substituted 2-vinylpyridine |

This compound as a Ligand in Catalytic Systems

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordinating ligand for transition metals. While the steric hindrance from the adjacent vinyl and bromo groups might influence its coordination, vinylpyridine derivatives are known to form stable complexes with various metals.

For instance, 2-vinylpyridine has been used to synthesize cycloplatinated(II) complexes. In these complexes, the pyridine nitrogen coordinates to the platinum center. The electronic properties of the substituents on the pyridine ring can modulate the stability and reactivity of the resulting metal complex. The electron-withdrawing nature of the bromine atom in this compound would be expected to decrease the basicity of the pyridine nitrogen, potentially leading to weaker coordination compared to unsubstituted 2-vinylpyridine. However, this electronic effect can also influence the catalytic activity of the metal center in a beneficial way for certain reactions. The vinyl group can also participate in the coordination or subsequent reactions, making it a potentially interesting ligand for catalysis.

Organocatalytic Applications

The vinyl group of this compound makes it a suitable candidate for organocatalytic reactions, particularly conjugate additions (Michael additions). The electron-withdrawing nature of the pyridine ring activates the vinyl group as a Michael acceptor.

Chiral amines and their derivatives have been established as effective organocatalysts for the asymmetric conjugate addition of nucleophiles to activated alkenes. In such reactions, the catalyst activates the nucleophile by forming a nucleophilic enamine intermediate. Vinylpyridines are known to be effective Michael acceptors in reactions with nucleophiles like malonate esters. The resulting anionic intermediate can be trapped by various electrophiles, leading to the formation of highly functionalized pyridine derivatives. rsc.org

Furthermore, chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the enantioselective addition of prochiral radicals to vinylpyridines. nih.govorganic-chemistry.org The acid activates the vinylpyridine by protonating the nitrogen atom, which enhances its reactivity and provides a chiral environment to control the stereochemical outcome of the radical addition. nih.gov This approach allows for the synthesis of valuable chiral γ-functionalized pyridines. nih.gov

Photocatalytic Applications and Mechanistic Insights

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and vinylpyridines have been shown to be reactive substrates in such transformations. These reactions often proceed through radical intermediates, enabling unique bond formations.

One notable application is the enantioselective [2+2] photocycloaddition of acyclic 2-vinylpyridines with N-vinylacetamides. This reaction can be achieved through a combination of a chiral Brønsted acid and an iridium(III) photocatalyst. The photocatalyst sensitizes the vinylpyridine, leading to a diradical intermediate, while the chiral acid organizes the reactants through hydrogen bonding to control the stereoselectivity of the cycloaddition.

Additionally, the combination of photoredox and transition-metal catalysis has expanded the scope of cross-coupling reactions. For example, a visible-light-driven, palladium-catalyzed Heck reaction of vinyl bromides with styrenes has been developed. A plausible mechanism involves a single electron transfer (SET) from the excited palladium(0) catalyst to the vinyl bromide to generate a vinyl radical. This radical pathway offers an alternative to the traditional oxidative addition mechanism and can tolerate a wide array of functional groups. Given the structure of this compound, it could potentially participate in such photocatalytic cycles either through its vinyl group or its bromo-substituted pyridine core.

| Reaction Type | Catalytic System | Proposed Intermediate | Potential Product with this compound |

|---|---|---|---|

| Asymmetric [2+2] Cycloaddition | Ir(III) photocatalyst + Chiral Brønsted Acid | Pyridinium (B92312) triplet diradical | Chiral cyclobutane-fused pyridines |

| Visible-Light-Driven Heck Reaction | Pd(OAc)₂/XantPhos + Visible Light | Vinyl radical | Substituted dienes |

| Reductive Coupling | Photoredox catalyst + Chiral Brønsted Acid | Prochiral radicals | Chiral γ-hydroxy/amino-substituted pyridines |

Polymer Chemistry and Materials Science Applications

Incorporation into Polymer Backbones and Side Chains

The presence of the vinyl group on the pyridine (B92270) ring enables 3-Bromo-2-vinylpyridine to be polymerized through several mechanisms, allowing it to be integrated into polymer structures as a primary component of the backbone or as a pendant group.

Like its non-brominated analogue, 2-vinylpyridine (B74390), this compound can undergo polymerization via free-radical, anionic, and controlled radical polymerization (CRP) techniques. google.com CRP methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly valuable as they allow for the synthesis of polymers with predictable molecular weights and low polydispersity. acs.org

While specific kinetic studies for the homopolymerization of this compound are not extensively documented, the general principles of vinylpyridine polymerization apply. The electronic properties of the pyridine ring and the steric hindrance from the bromine atom at the 3-position can influence the polymerization rate and the stereochemistry of the resulting polymer. ufl.edu

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method |

|---|---|---|---|---|

| Styrene (B11656) | n-Butyl Acrylate (B77674) | 0.68 - 0.82 | 0.22 - 0.26 | ATRP |

| Data for this compound is not available in the cited literature. The presented data serves as a reference for a similar polymerization system. cmu.edu |

The synthesis of well-defined block and graft copolymers is a cornerstone of modern polymer science, enabling the creation of materials with microphase-separated morphologies and unique properties. annualreviews.orgcmu.edu Controlled radical polymerization techniques are instrumental in synthesizing block copolymers containing vinylpyridine segments. acs.orgharth-research-group.org

Block Copolymers: By using a macroinitiator, a polymer chain of one type can be extended with a second monomer, such as this compound, to form a diblock copolymer. For example, a polystyrene macroinitiator can be used to initiate the polymerization of this compound to create polystyrene-b-poly(this compound). nsrrc.org.tw The synthesis of poly(styrene)-b-poly(2-vinyl pyridine) star block copolymers has been demonstrated via ATRP, showcasing the utility of CRP methods for complex architectures. nsrrc.org.tw The bromine atom on the pyridine ring remains as a functional handle for further modifications.

Graft Copolymers: There are two primary strategies for synthesizing graft copolymers:

"Grafting through" : A macromonomer with a polymerizable end-group is copolymerized with another monomer.

"Grafting from" : Initiating sites are created along a polymer backbone, from which the side chains are grown.

The presence of the bromine atom in poly(this compound) makes it an ideal backbone for the "grafting from" approach. The C-Br bonds can be converted into ATRP initiating sites, allowing for the growth of side chains of a different monomer (e.g., methyl methacrylate, acrylates) from the poly(this compound) backbone.

Functionalization of Poly(this compound)

Post-polymerization modification is a powerful strategy for creating functional materials from a common polymer precursor. nih.govwiley-vch.de Poly(this compound) is an excellent scaffold for such modifications due to the reactivity of both the pyridine ring and the bromine substituent.

The pendant bromo-pyridine groups offer several avenues for chemical transformation:

Nucleophilic Aromatic Substitution : The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or azides. This allows for the introduction of a wide range of functional groups, which can impart new properties like biocompatibility or specific binding capabilities.

Cross-Coupling Reactions : The carbon-bromine bond is amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This enables the attachment of complex side-chains, including fluorescent dyes, bioactive molecules, or other polymer chains.

Quaternization : The nitrogen atom of the pyridine ring can be alkylated (quaternized) to form a pyridinium (B92312) salt. nih.gov This transformation converts the neutral polymer into a polyelectrolyte, drastically changing its solubility and making it responsive to ionic strength. This process has been demonstrated for poly(2-vinylpyridine)-containing block copolymers. nih.gov

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |

|---|---|---|---|

| Pyridine Nitrogen | Quaternization | Alkyl halides (e.g., ethyl bromide) | Pyridinium salt (Polyelectrolyte) |

| Carbon-Bromine Bond | Nucleophilic Substitution | Amines, Thiols, Azides | Amine, Thiol, Azide side-groups |

| Carbon-Bromine Bond | Suzuki Coupling | Aryl boronic acids | Aryl side-chains |

| Carbon-Bromine Bond | Sonogashira Coupling | Terminal alkynes | Alkynyl side-chains |

Role in Stimuli-Responsive Materials and Smart Polymers

Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their properties in response to small changes in their external environment. rsc.orgnih.govrsc.org Poly(vinylpyridine)-containing polymers are well-known for their pH-responsiveness. rsc.org

The pyridine nitrogen in the poly(this compound) repeating unit is a weak base. In acidic aqueous solutions (low pH), the nitrogen atom becomes protonated, leading to a positive charge on the polymer chain. This charge causes electrostatic repulsion between the repeating units, resulting in the polymer chain adopting an extended conformation and becoming soluble in water. At higher pH (basic conditions), the pyridine is deprotonated, the polymer becomes neutral and hydrophobic, and it may precipitate from the aqueous solution. This reversible pH-dependent behavior is the basis for its use in various applications, such as drug delivery systems and sensors. mdpi.com

The versatility of poly(this compound) allows for the creation of multi-stimuli-responsive materials. Through the functionalization reactions described in the previous section, other stimuli-responsive moieties can be attached to the polymer backbone. For example, a thermoresponsive polymer like poly(N-isopropylacrylamide) (PNIPAM) could be grafted from the backbone via the bromine atom. The resulting graft copolymer would exhibit both pH- and temperature-responsiveness, making it a dual-responsive smart material.

| Polymer System | Stimulus | Responsive Behavior | Potential Application |

|---|---|---|---|

| Poly(this compound) | pH | Changes in solubility and conformation | pH-triggered release, sensors |

| Quaternized Poly(this compound) | Ionic Strength | Changes in chain conformation ("polyelectrolyte effect") | Membranes, flocculants |

| PNIPAM-grafted-Poly(this compound) | pH and Temperature | Independent or coupled changes in solubility | Multi-responsive smart hydrogels |

Medicinal Chemistry and Pharmaceutical Research

3-Bromo-2-vinylpyridine as a Scaffold for Bioactive Molecules

A scaffold in medicinal chemistry provides the core structure upon which various functional groups can be built to create a library of compounds with diverse biological activities. The pyridine (B92270) ring is a well-established "privileged structure" in drug discovery due to its ability to form hydrogen bonds and participate in other crucial interactions with biological targets. The presence of the bromo and vinyl substituents on the this compound scaffold provides reactive handles for chemists to elaborate upon, enabling the construction of complex and diverse molecular architectures.

The vinyl group of this compound is particularly amenable to a variety of chemical transformations, including addition reactions and polymerizations, allowing for the introduction of diverse pharmacophoric elements. Similarly, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce new ring systems and functional groups. These reactions enable the synthesis of a wide range of pyridine-based pharmacophores, which are the essential molecular features responsible for a drug's biological activity. For instance, vinylpyridines can be utilized as tunable covalent warheads in the design of targeted inhibitors.

The development of novel heterocyclic compounds is a major focus of modern medicinal chemistry, as these structures are found in a vast number of approved drugs. nih.gov this compound serves as a valuable starting material for the synthesis of more complex, fused heterocyclic systems. Through multi-step synthetic sequences, the pyridine ring of this compound can be annulated with other rings to generate novel chemical entities. These new heterocyclic compounds can then be screened for a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.

Precursor to Agonists and Inhibitors (e.g., BTK inhibitors, S1P1 receptor agonists)

One of the most significant applications of this compound in medicinal chemistry is its role as a precursor in the synthesis of targeted therapies, such as enzyme inhibitors and receptor agonists.

Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell signaling pathways, and its inhibition has proven to be an effective strategy for treating B-cell malignancies and autoimmune diseases. mdpi.comresearchgate.net Several approved BTK inhibitors feature a pyridine or pyrimidine (B1678525) core. While direct synthesis routes for current BTK inhibitors starting from this compound are not prominently documented in publicly available research, its structural motifs are relevant to the pharmacophores of known inhibitors. The development of novel BTK inhibitors often involves the exploration of various substituted heterocyclic scaffolds, and the reactivity of this compound makes it a plausible candidate for the synthesis of new inhibitor analogues.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. nih.govdrugdesign.orgeurekaselect.commdpi.comnih.gov By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, medicinal chemists can identify the key molecular features required for potency and selectivity.

The derivatization of this compound at its bromo and vinyl positions allows for a systematic exploration of the chemical space around the pyridine core. For example, the bromine atom can be replaced with a variety of substituents using cross-coupling reactions, while the vinyl group can be modified through reactions such as hydroboration-oxidation, epoxidation, or Heck reactions. The resulting library of derivatives can then be tested in biological assays to build a comprehensive SAR profile. This information is invaluable for guiding the design of more potent and selective drug candidates.

Below is a hypothetical data table illustrating how SAR data for derivatives of a scaffold like this compound might be presented.

| Compound ID | R1 (at C3) | R2 (from vinyl group) | Target Activity (IC50, nM) |

| Lead-001 | Br | -CH=CH2 | 500 |

| Deriv-001 | Phenyl | -CH=CH2 | 250 |

| Deriv-002 | Thiophene | -CH=CH2 | 300 |

| Deriv-003 | Br | -CH2CH2OH | 400 |

| Deriv-004 | Phenyl | -CH2CH2OH | 150 |

This table is for illustrative purposes only and does not represent actual experimental data.

Role in Combating Antimicrobial Resistance (AMR)